![molecular formula C7H12O2S B1374220 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1001907-63-6](/img/structure/B1374220.png)

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

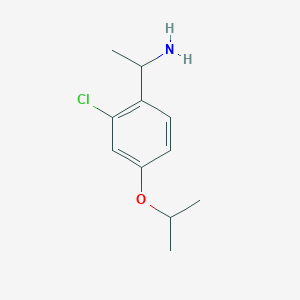

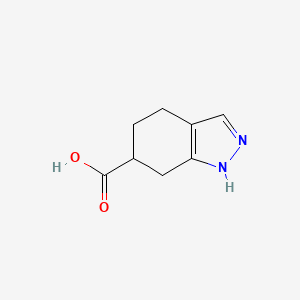

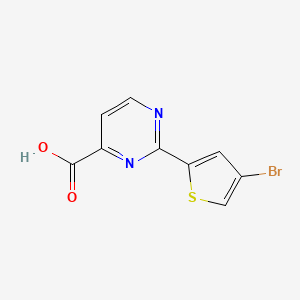

“2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid” is a chemical compound with the CAS Number: 1001907-63-6 . It has a molecular weight of 160.24 . The IUPAC name for this compound is “{1-[(methylsulfanyl)methyl]cyclopropyl}acetic acid” and its InChI Code is 1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) .

Molecular Structure Analysis

The molecular structure of “2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid” can be represented by the InChI Code: 1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Pyrolysis of Polysaccharides

Research has shown the significance of understanding the pyrolysis of polysaccharides, with studies focusing on the effects of linkage types and inorganic additives on pyrolytic pathways. These studies emphasize the chemical mechanisms involved in the formation of key compounds like acetic acid during the pyrolysis process, highlighting the complexity of chemical transformations in biomass and bioenergy applications (Ponder & Richards, 1994).

Ethylene Inhibition in Plants

The discovery of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action has opened new avenues in the study of plant physiology. 1-MCP prevents ethylene effects across a broad range of fruits, vegetables, and floriculture crops, highlighting the role of chemical inhibitors in the regulation of plant growth and senescence (Blankenship & Dole, 2003).

Environmental and Industrial Impact of Organic Acids

The use of organic acids such as acetic acid in industrial cleaning processes showcases the importance of chemical agents in maintaining and enhancing equipment performance in acidic solutions. The selection of organic inhibitors to prevent metallic dissolution highlights the role of chemistry in industrial maintenance and protection against corrosion (Goyal et al., 2018).

Acidizing Operations in Oil and Gas Extraction

In the oil and gas industry, the application of organic acids like acetic acid in acidizing operations has been a significant development. Organic acids are used for formation damage removal and dissolution, offering an alternative to hydrochloric acid (HCl) due to their less corrosive nature and ability to avoid issues such as high dissolving power and sludging tendency (Alhamad et al., 2020).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle, store, and dispose of the compound safely .

properties

IUPAC Name |

2-[1-(methylsulfanylmethyl)cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQTJSLMMWRBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

amine](/img/structure/B1374151.png)

![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)